molecular formula C14H18ClN3O2 B2398751 6-(2-Chloropropanoylamino)-N-ethyl-2,3-dihydroindole-1-carboxamide CAS No. 2411194-39-1

6-(2-Chloropropanoylamino)-N-ethyl-2,3-dihydroindole-1-carboxamide

Cat. No.: B2398751
CAS No.: 2411194-39-1
M. Wt: 295.77
InChI Key: HDRTWOZKDDTFTB-UHFFFAOYSA-N
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Description

6-(2-Chloropropanoylamino)-N-ethyl-2,3-dihydroindole-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloropropanoylamino)-N-ethyl-2,3-dihydroindole-1-carboxamide typically involves the reaction of an indole derivative with 2-chloropropanoyl chloride and N-ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Chloropropanoylamino)-N-ethyl-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloropropanoylamino)-N-ethyl-2,3-dihydroindole-1-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the indole core with the 2-chloropropanoylamino and N-ethyl groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2-chloropropanoylamino)-N-ethyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-3-16-14(20)18-7-6-10-4-5-11(8-12(10)18)17-13(19)9(2)15/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRTWOZKDDTFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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